Lipophilicity and Membrane Permeability: ΔLogP = +0.48 vs. N-Des-Cyclopropyl Analog
The N-cyclopropyl substitution in 2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde increases computed LogP to 1.49 compared to 1.01 for the N-des-cyclopropyl comparator 2-(methylamino)pyridine-3-carbaldehyde, yielding a ΔLogP of +0.48 . This ~48% increase in predicted octanol-water partition coefficient is attributable to the additional three methylene units of the cyclopropane ring. In parallel, the TPSA contracts from 41.99 Ų (comparator) to 33.2 Ų (target), and the hydrogen bond donor count drops from 1 to 0—since the tertiary N-cyclopropyl-N-methylamine cannot serve as an H-bond donor, whereas the secondary N-methylamine can . The combined effect is a compound with enhanced predicted passive membrane permeability and reduced P-glycoprotein substrate liability relative to its secondary-amine analog.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.49 (computed); TPSA = 33.2 Ų; HBD = 0; Rotatable bonds = 3 |
| Comparator Or Baseline | 2-(Methylamino)pyridine-3-carbaldehyde (CAS 32399-08-9): LogP = 1.01; TPSA = 41.99 Ų; HBD = 1; Rotatable bonds = 2 |
| Quantified Difference | ΔLogP = +0.48 (47.5% increase); ΔTPSA = −8.8 Ų (−21%); ΔHBD = −1 (complete elimination of H-bond donor capacity) |
| Conditions | Computed physicochemical properties from vendor technical datasheets; cross-study comparison using consistent computational methodology |
Why This Matters
A LogP increase of ~0.5 units and elimination of H-bond donor capacity measurably improve predicted passive membrane permeability, making the target compound better suited than its N-des-cyclopropyl analog for cell-permeable probe design and CNS-targeted programs where reduced HBD count is a critical optimization parameter.
